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molecular formula C13H13NO3 B8628161 methyl 4-(4,5-dimethyl-1,3-oxazol-2-yl)benzoate

methyl 4-(4,5-dimethyl-1,3-oxazol-2-yl)benzoate

Cat. No. B8628161
M. Wt: 231.25 g/mol
InChI Key: IEAJYMLVPKUXCW-UHFFFAOYSA-N
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Patent
US09006454B2

Procedure details

To a solution of 4-(4,5-dimethyl-oxazol-2-yl)-benzoic acid methyl ester (0.5 g, 2.1 mmol) in THF (20 mL), an aq. solution of 5 N sodium hydroxide (10 mL) was added. The reaction mixture refluxed at 90° C. over night. THF was removed completely under reduced pressure and the residue was acidified with conc. HCl, then E extracted with ethyl acetate (50 mL×2). The combined organic layers were washed with water (25 mL×2) and with brine, then dried over anhydrous sodium sulphate and concentrated to get the title compound (0.3 g, 63.8%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
63.8%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:17])[C:4]1[CH:9]=[CH:8][C:7]([C:10]2[O:11][C:12]([CH3:16])=[C:13]([CH3:15])[N:14]=2)=[CH:6][CH:5]=1.[OH-].[Na+]>C1COCC1>[CH3:15][C:13]1[N:14]=[C:10]([C:7]2[CH:8]=[CH:9][C:4]([C:3]([OH:17])=[O:2])=[CH:5][CH:6]=2)[O:11][C:12]=1[CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)C=1OC(=C(N1)C)C)=O
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
THF was removed completely under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
E extracted with ethyl acetate (50 mL×2)
WASH
Type
WASH
Details
The combined organic layers were washed with water (25 mL×2) and with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C(OC1C)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 63.8%
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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